Methyl 4-bromo-2-(cyanomethyl)benzoate
Overview
Description
Methyl 4-bromo-2-(cyanomethyl)benzoate is an organic compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . This compound features a benzene ring substituted with a bromine atom, a cyanomethyl group, and a methyl ester group. It is commonly used as a building block in organic synthesis due to its versatile functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-bromo-2-(cyanomethyl)benzoate can be synthesized through various methods. One common approach involves the bromination of methyl 2-(cyanomethyl)benzoate using bromine in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature, to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-2-(cyanomethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyanomethyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride, typically in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Products include substituted benzoates with various functional groups.
Reduction: Products include amines derived from the reduction of the cyanomethyl group.
Oxidation: Products include carboxylic acids derived from the oxidation of the methyl ester group.
Scientific Research Applications
Methyl 4-bromo-2-(cyanomethyl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-bromo-2-(cyanomethyl)benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and cyanomethyl group enable the compound to participate in various chemical reactions, influencing its biological activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 4-bromo-2-(cyanomethyl)benzoate can be compared with other similar compounds, such as:
- Methyl 4-bromo-2-(methylamino)benzoate
- Methyl 4-bromo-2-(trifluoromethoxy)benzoate
- Methyl 4-bromo-2-(trifluoromethyl)benzoate
- Methyl 4-bromo-2-(methylsulfonyl)benzoate
Uniqueness: The presence of both a bromine atom and a cyanomethyl group in this compound makes it unique compared to its analogs. This combination of functional groups provides distinct reactivity and versatility in synthetic applications .
Properties
IUPAC Name |
methyl 4-bromo-2-(cyanomethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9-3-2-8(11)6-7(9)4-5-12/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXCXDQCAGYFQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705352 | |
Record name | Methyl 4-bromo-2-(cyanomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10705352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083181-36-5 | |
Record name | Methyl 4-bromo-2-(cyanomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10705352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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